molecular formula C12H12N4O3 B10929585 Methyl 7-(furan-3-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 7-(furan-3-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B10929585
M. Wt: 260.25 g/mol
InChI Key: PBTXCXPIAOMLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 7-(3-FURYL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a furan ring and a triazolopyrimidine core, makes it an interesting subject for chemical and pharmacological studies.

Preparation Methods

The synthesis of METHYL 7-(3-FURYL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

METHYL 7-(3-FURYL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the triazolopyrimidine core, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

METHYL 7-(3-FURYL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 7-(3-FURYL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in its role as a neuroprotective agent, it inhibits the NF-kB inflammatory pathway and reduces endoplasmic reticulum stress and apoptosis in neuronal cells . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to METHYL 7-(3-FURYL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE include other triazolopyrimidines such as:

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of METHYL 7-(3-FURYL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct reactivity and biological activity.

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

methyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C12H12N4O3/c1-7-9(11(17)18-2)10(8-3-4-19-5-8)16-12(15-7)13-6-14-16/h3-6,10H,1-2H3,(H,13,14,15)

InChI Key

PBTXCXPIAOMLDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=COC=C3)C(=O)OC

Origin of Product

United States

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